
S-Phenyl 3-phenylpropanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Phenyl 3-phenylpropanethioate: is an organic compound with the molecular formula C₁₅H₁₄OS It is a thioester, characterized by the presence of a sulfur atom bonded to a carbonyl group and an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: S-Phenyl 3-phenylpropanethioate can be synthesized through the thioesterification of α,β-unsaturated aldehydes with thiols. This reaction is typically carried out under metal-free conditions, making it an environmentally friendly process .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-Phenyl 3-phenylpropanethioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of this compound can yield thiols and other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters.
Wissenschaftliche Forschungsanwendungen
S-Phenyl 3-phenylpropanethioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: Thioesters like this compound are studied for their role in biochemical processes, including enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which S-Phenyl 3-phenylpropanethioate exerts its effects involves the interaction of its thioester group with various molecular targets. The sulfur atom in the thioester group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
- S-Phenyl 3-hydroxy-3-phenylpropanethioate
- S-Phenyl 3-(phenylsulfanyl)propanethioate
Comparison: S-Phenyl 3-phenylpropanethioate is unique due to its specific structure, which includes a phenyl group attached to both the sulfur and carbon atoms. This structure imparts distinct chemical properties, such as reactivity and stability, compared to other similar thioesters .
Eigenschaften
CAS-Nummer |
53573-33-4 |
|---|---|
Molekularformel |
C15H14OS |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
S-phenyl 3-phenylpropanethioate |
InChI |
InChI=1S/C15H14OS/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI-Schlüssel |
OHMMFCQYKLBWSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


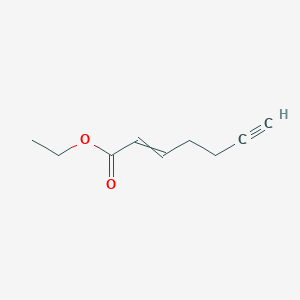
![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14637158.png)
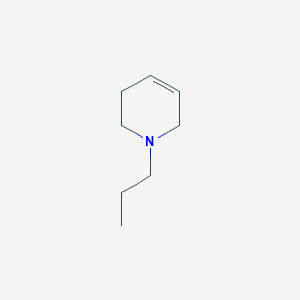


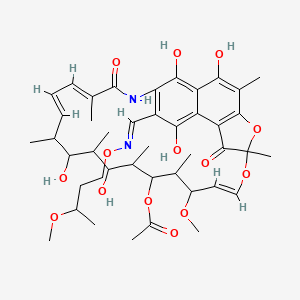
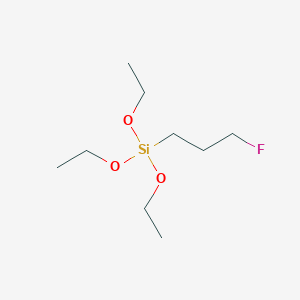
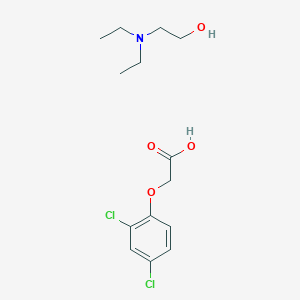
![1,4-Dimethylbicyclo[2.2.2]octane](/img/structure/B14637191.png)
![3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B14637195.png)
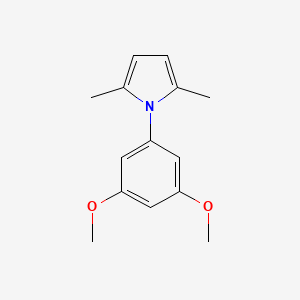
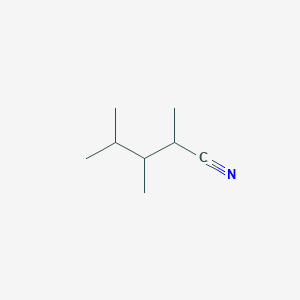
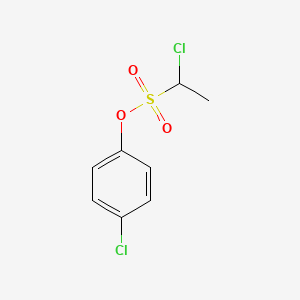
![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)
